molecular formula C6H7N7S B13197227 4-Amino-6-(1-methyl-1H-1,2,3-triazol-4-yl)-1,3,5-triazine-2-thiol

4-Amino-6-(1-methyl-1H-1,2,3-triazol-4-yl)-1,3,5-triazine-2-thiol

Cat. No.: B13197227
M. Wt: 209.23 g/mol
InChI Key: IGFIKXXHPBIEPS-UHFFFAOYSA-N
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Description

4-Amino-6-(1-methyl-1H-1,2,3-triazol-4-yl)-1,3,5-triazine-2-thiol is a heterocyclic compound that contains both triazine and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-(1-methyl-1H-1,2,3-triazol-4-yl)-1,3,5-triazine-2-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-1,2,3-triazole with 2,4,6-trichloro-1,3,5-triazine in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Types of Reactions:

    Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.

    Reduction: The triazine ring can be reduced under specific conditions to yield partially or fully hydrogenated derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or iodine in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Disulfides.

    Reduction: Hydrogenated triazine derivatives.

    Substitution: N-substituted triazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for metal complexes.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials such as polymers and coatings.

Mechanism of Action

The mechanism by which 4-Amino-6-(1-methyl-1H-1,2,3-triazol-4-yl)-1,3,5-triazine-2-thiol exerts its effects is often related to its ability to interact with biological macromolecules. The compound can form hydrogen bonds and coordinate with metal ions, which can influence enzyme activity or disrupt cellular processes. The triazine and triazole rings provide a rigid framework that can enhance binding affinity and specificity.

Comparison with Similar Compounds

  • 4-Amino-1,2,3-triazole
  • 2,4,6-Trichloro-1,3,5-triazine
  • 4-Amino-6-chloro-1,3,5-triazine-2-thiol

Comparison: 4-Amino-6-(1-methyl-1H-1,2,3-triazol-4-yl)-1,3,5-triazine-2-thiol is unique due to the presence of both triazine and triazole rings, which confer distinct chemical properties. Compared to 4-Amino-1,2,3-triazole, it has a more complex structure and potentially broader range of applications. The presence of the thiol group also differentiates it from other triazine derivatives, providing additional reactivity and functionality.

Properties

Molecular Formula

C6H7N7S

Molecular Weight

209.23 g/mol

IUPAC Name

2-amino-6-(1-methyltriazol-4-yl)-1H-1,3,5-triazine-4-thione

InChI

InChI=1S/C6H7N7S/c1-13-2-3(11-12-13)4-8-5(7)10-6(14)9-4/h2H,1H3,(H3,7,8,9,10,14)

InChI Key

IGFIKXXHPBIEPS-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=N1)C2=NC(=S)N=C(N2)N

Origin of Product

United States

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